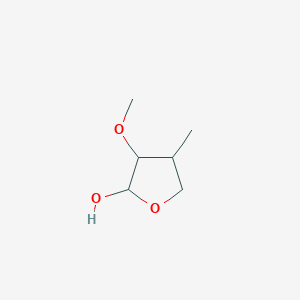methanone CAS No. 112380-66-2](/img/structure/B14298376.png)
[2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is a complex organic compound that features an imidazole ring substituted with a phenyl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone typically involves the formation of the imidazole ring followed by the introduction of the phenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in many biological molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenyl and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- [2,4-Dimethyl-phenyl]-[4-methylsulfanyl-phenyl]-methanone
- [3,4-Dimethyl-phenyl]-[4-phenoxy-phenyl]-methanone
- [4-Methoxy-phenyl]-[2,4,6-trimethyl-phenyl]-methanone
Uniqueness
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .
Propiedades
Número CAS |
112380-66-2 |
|---|---|
Fórmula molecular |
C13H14N2OS |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
(2,2-dimethyl-5-methylsulfanylimidazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H14N2OS/c1-13(2)14-10(12(15-13)17-3)11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
HMYRXOSLMUOTBU-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(C(=N1)SC)C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


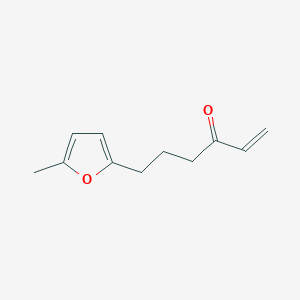

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
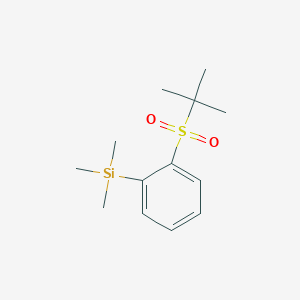
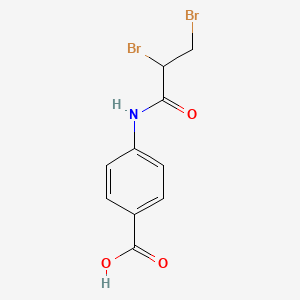
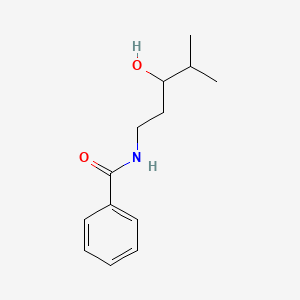
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
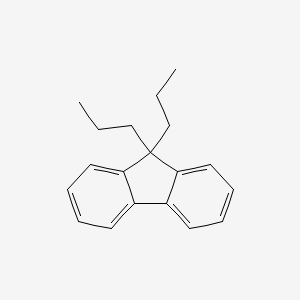
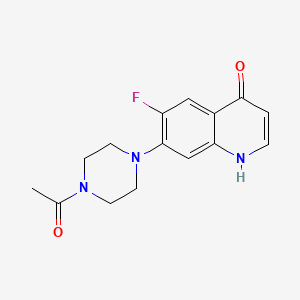
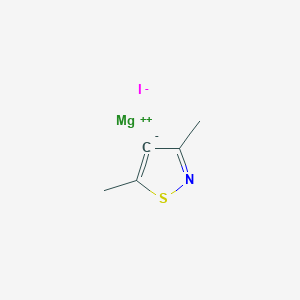
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
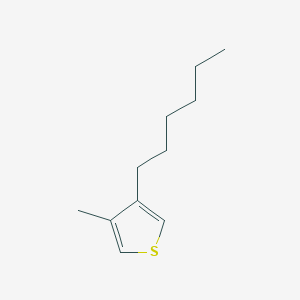
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
